molecular formula C17H18O4 B191627 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol CAS No. 60102-29-6

5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol

Cat. No.: B191627
CAS No.: 60102-29-6
M. Wt: 286.32 g/mol
InChI Key: FWAWTPASGRNXTO-UHFFFAOYSA-N
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Preparation Methods

5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol can be synthesized through various chemical routes. One common method involves the extraction from natural sources such as Trifolium hybridum . The compound can also be synthesized in the laboratory using specific reagents and conditions. For instance, the preparation method for in vivo formula involves dissolving the compound in solvents like DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods typically involve large-scale extraction and purification processes to isolate isosativan from plant materials.

Comparison with Similar Compounds

Properties

IUPAC Name

5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAWTPASGRNXTO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)OC)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161805
Record name 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60102-29-6
Record name 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60102-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Reactant of Route 2
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Reactant of Route 3
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Reactant of Route 4
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Reactant of Route 5
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Reactant of Route 6
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Customer
Q & A

Q1: What is the structural characterization of Isosativan?

A: Isosativan is an isoflavonoid phytoalexin. Its structure consists of an isoflavan backbone with two methoxy groups and a hydroxy group. While the provided abstracts do not explicitly state the molecular formula and weight, [] describes it as "7,4′-dimethoxy-2′-hydroxyisoflavan." Further research into spectroscopic data would be required for complete structural characterization.

Q2: In which plant species is Isosativan found, and what triggers its production?

A: Isosativan was first identified in Trifolium hybridum (alsike clover). [] Further research revealed its presence in various other Trifolium species. [] The studies indicate that fungal infection acts as a trigger for Isosativan production, classifying it as a phytoalexin – a compound produced by plants as a defense mechanism against pathogenic attack.

Q3: What is the current understanding of the Structure-Activity Relationship (SAR) of Isosativan and its analogs?

A: While the provided abstracts confirm Isosativan's identity as a phytoalexin, they do not delve into specific SAR studies. [, ] Investigating the relationship between the structure of Isosativan, its analogs (like Sativan), and their activity against specific fungal pathogens would be a promising area for future research. This could involve synthesizing Isosativan derivatives with modifications to the methoxy or hydroxy groups and evaluating their impact on antifungal activity.

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